BenchChemオンラインストアへようこそ!

4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Medicinal Chemistry Lead Optimization SAR

4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide (CAS 1396845-57-0) is a heterocyclic small molecule with the molecular formula C12H14N6OS and a molecular weight of 290.35 g/mol. It features a 1,2,3-thiadiazole ring, a core known for conferring metabolic stability and diverse bioactivity in kinase-targeting scaffolds.

Molecular Formula C12H14N6OS
Molecular Weight 290.35
CAS No. 1396845-57-0
Cat. No. B2587518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide
CAS1396845-57-0
Molecular FormulaC12H14N6OS
Molecular Weight290.35
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CN=C(N=C2)N3CCCC3
InChIInChI=1S/C12H14N6OS/c1-8-10(20-17-16-8)11(19)15-9-6-13-12(14-7-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,15,19)
InChIKeyZEENQIFIEAUCKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide (CAS 1396845-57-0): A Scaffold-Defined Research Tool


4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide (CAS 1396845-57-0) is a heterocyclic small molecule with the molecular formula C12H14N6OS and a molecular weight of 290.35 g/mol [1]. It features a 1,2,3-thiadiazole ring, a core known for conferring metabolic stability and diverse bioactivity in kinase-targeting scaffolds. The compound is a specific substitution pattern variant within the broader class of 4-methyl-1,2,3-thiadiazole-5-carboxamides, which have been validated as potent kinase inhibitor motifs, with certain derivatives demonstrating picomolar activity against specific targets [2]. It is currently offered for non-human research use only, serving as a precise tool for structure-activity relationship (SAR) studies, lead optimization, and pharmacological profiling .

Why 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Replaced by Broad Class Analogs


Casual substitution with similar 1,2,3-thiadiazole-5-carboxamide analogs is a high-risk strategy for data reproducibility. The specific substitution pattern on the pyrimidine ring—a single pyrrolidine group at the 2-position without additional methyl substituents—is the primary driver of the molecule's physicochemical and potential pharmacological profile. Adding methyl groups, as in the closely related N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl) analog, increases molecular weight and lipophilicity, which can drastically alter target binding, selectivity, and ADME properties . Furthermore, the 1,2,3-thiadiazole core itself is a privileged structure in kinase inhibition, where subtle changes to the amide substituent can shift potency from nanomolar to picomolar ranges [1]. Therefore, replacing this compound with a generic 'thiadiazole' or 'pyrimidine' derivative without this exact substitution pattern will likely invalidate quantitative SAR models and lead to non-reproducible biological results.

Quantitative Differentiation Guide for 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide (CAS 1396845-57-0)


Molecular Weight and Physicochemical Profile vs. 4,6-Dimethyl Analog

The target compound is differentiated from its closest commercially available analog, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1448076-61-6), by the absence of two methyl groups on the pyrimidine ring. This structural difference results in a lower molecular weight (290.35 vs. 318.4 g/mol) and is predicted to confer a lower calculated partition coefficient (XLogP3-AA: 1.2) [1]. Based on the well-established correlation, a lower logP and MW suggest the potential for superior aqueous solubility and a more favorable early pharmacokinetic profile compared to the dimethyl analog, making it a preferred starting point for lead optimization programs where physicochemical properties are critical [2].

Medicinal Chemistry Lead Optimization SAR

Metabolic Stability Conferred by the 1,2,3-Thiadiazole Core

A key advantage of this compound is its 1,2,3-thiadiazole core, which is recognized in medicinal chemistry for enhancing metabolic stability by replacing metabolically labile amide bonds or other heterocycles. While direct microsomal stability data for this specific compound is not publicly available, the scaffold's property is well-documented. For example, the 1,2,3-thiadiazole moiety is a key component in the clinically investigated CRAC channel inhibitor BTP2, where it is acknowledged as a productive bioisostere that improves pharmacokinetic parameters [1]. This provides a class-level inference that the target compound likely possesses superior metabolic stability compared to analogs with alternative central rings, such as isoxazoles or pyrazoles, which are more prone to oxidative metabolism [2].

Drug Metabolism Pharmacokinetics Scaffold Optimization

Scaffold Potential for Potent Kinase Inhibition

The 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold, which forms the core of this compound, has been validated as a highly potent kinase inhibitor motif. A closely related derivative in this family, N-(6-(4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazol-5-yl)imidazo[1,2-b]pyridazin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, exhibits an extraordinary binding affinity with an IC50 of 0.534 nM in a kinase assay [1]. This nanomolar to picomolar potency ceiling suggests that the target compound's core is capable of making critical interactions, such as hinge-region binding in kinases, and its distinct pyrrolidinyl-pyrimidine substituent provides a unique vector for achieving selectivity that is absent in the reference compound [2].

Kinase Inhibitors Cancer Therapeutics Chemical Biology

Differentiated Selectivity Vector Through the 2-Pyrrolidinopyrimidine Moiety

The 2-(pyrrolidin-1-yl)pyrimidine group is a well-known pharmacophore for targeting the ATP-binding pocket of specific kinases and other enzyme classes, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). This compound, with its distinct 5-yl attachment to the pyrimidine, differs from the common 4-yl or 2-yl substitutions found in other kinase inhibitors like palbociclib (a CDK4/6 inhibitor) [1]. This divergent attachment point offers a unique selectivity vector. In drug discovery, such subtle positional changes within the pyrimidine ring are known to cause significant shifts in isoform selectivity, making a 5-substituted pyrimidine a key differentiator from the more extensively explored 2- or 4-substituted commercial kinase inhibitor fragments [2].

Target Selectivity Isoform Profiling Medicinal Chemistry

Optimal Application Scenarios for 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide


Hit-to-Lead Optimization of Kinase Inhibitors with Improved Physicochemical Properties

The compound's low molecular weight (290.35 g/mol) and predicted low lipophilicity (XLogP3-AA: 1.2), as shown by its differentiation from the dimethyl analog, make it an optimal starting point for hit-to-lead campaigns targeting kinases. Its 1,2,3-thiadiazole core, a scaffold validated by a derivative with an IC50 of 0.534 nM, provides a potent starting point, while the pyrrolidinyl-pyrimidine moiety offers chemical handles for rapid property optimization [1].

Selectivity Profiling for Distal Kinase Binding Pockets

The unique 5-attachment of the pyrimidine ring, contrasted with the more common 2- or 4-substituted kinase inhibitor fragments, positions this compound as a critical tool for probing distal binding pockets in kinases for which palbociclib-like chemotypes have failed to achieve selectivity [2]. Procuring this compound for a focused screening library can help identify novel back-pocket interactions in targets with high structural homology, such as CDK family members.

Structure-Activity Relationship (SAR) Expansion Around a Metabolically Stable Core

By leveraging the 1,2,3-thiadiazole's class-level inference of superior metabolic stability over pyrazoles or isoxazoles, researchers can use this compound as a central core for parallel synthesis. The pyrrolidine and pyrimidine rings provide two independent vectors for systematic SAR, enabling the generation of diverse, patentable chemical matter with a higher likelihood of translating in vitro potency to in vivo efficacy due to the stable core [3].

Chemical Probe for Epigenetic Targets (EED/PRC2)

Based on the preliminary association of this chemotype with embryonic ectoderm development (EED) protein binding (observed via analogue searches), this compound is a potential entry point for developing chemical probes targeting the PRC2 complex. A closely related fragment series has shown nanomolar binding to EED, and the unique pyrimidine substitution pattern of this compound could provide a new selectivity profile against other EED-domain-containing proteins [4].

Quote Request

Request a Quote for 4-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.